molecular formula C16H14ClNO4S2 B2883387 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide CAS No. 616214-25-6

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

Cat. No.: B2883387
CAS No.: 616214-25-6
M. Wt: 383.86
InChI Key: VIQUOVWGDSKBFI-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a phenyl group, and a sulfonamide group attached to a thiophene ring. This compound is part of the broader family of sulfonamides, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of 2,3-dihydrothiophene with chlorosulfonic acid to introduce the sulfonamide group. Subsequent chlorination and phenylation steps are then carried out to complete the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonamide group can result in the formation of amines.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is utilized to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the natural substrates of certain enzymes, making it useful in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases involving enzyme dysfunction.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the biological context and the specific target of interest.

Comparison with Similar Compounds

  • 4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzenesulfonamide

  • 4-Chloro-N-(4-methoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzenesulfonamide

  • 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Uniqueness: 4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide stands out due to its specific structural features, such as the presence of the phenyl group and the chloro substituent. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c17-13-6-8-16(9-7-13)24(21,22)18(14-4-2-1-3-5-14)15-10-11-23(19,20)12-15/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQUOVWGDSKBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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